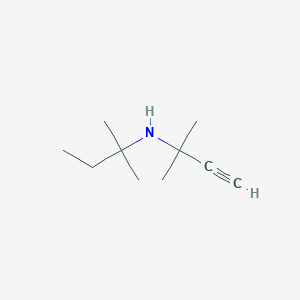

N-tert-Amyl-1,1-dimethylpropargylamine

Description

Overview of Propargylamines as Versatile Scaffolds in Organic Synthesis

Propargylamines are organic compounds that feature both an amine and an alkyne functional group. This unique combination makes them highly versatile intermediates in organic synthesis. acs.orgnih.govtandfonline.com They are particularly crucial in the construction of nitrogen-containing heterocyclic compounds, which are core structures in many natural products and biologically active molecules. tandfonline.comresearchgate.net The reactivity of propargylamines allows them to be transformed into a wide array of molecular architectures, including pyrroles, pyridines, oxazoles, and thiazoles. acs.orgnih.gov Their utility extends from target-oriented synthesis of complex molecules to the generation of large libraries of compounds for chemical and biological screening. rsc.org The development of efficient, one-pot procedures like the A³ coupling reaction has made these scaffolds readily accessible, further cementing their importance in modern synthetic chemistry. researchgate.netlibretexts.org

Significance of Amine and Alkyne Functionalities in Chemical Reactivity

The chemical utility of propargylamines stems directly from the dual functionality of the amine and alkyne groups. acs.org

The amine group is a key player in the reactivity of these molecules. Its nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. msu.edu This allows it to readily participate in reactions, such as additions to carbonyls or alkyl halides. msu.edulibretexts.org In many synthetic transformations, the amine can act as an internal nucleophile, facilitating cyclization reactions to form heterocyclic rings. researchgate.net

The alkyne group , characterized by its carbon-carbon triple bond, provides a complementary site of reactivity. numberanalytics.comnumberanalytics.com The triple bond, composed of one strong sigma bond and two weaker pi bonds, is electron-rich and can undergo a variety of addition reactions. numberanalytics.commasterorganicchemistry.com Terminal alkynes, where the triple bond is at the end of a carbon chain, have a weakly acidic proton that can be removed by a strong base to form a potent nucleophile known as an acetylide anion. msu.edulibretexts.org This acetylide can then be used to form new carbon-carbon bonds. msu.edu Furthermore, the alkyne can react with electrophiles and participate in powerful cycloaddition and metal-catalyzed coupling reactions. numberanalytics.comnumberanalytics.com The interplay between the nucleophilic amine and the versatile alkyne within the same molecule is what makes propargylamines such powerful building blocks in synthesis. acs.orgresearchgate.net

Structural Characterization of N-tert-Amyl-1,1-dimethylpropargylamine within the Propargylamine (B41283) Class

This compound is a specific member of the tertiary propargylamine family. Its structure is defined by a central nitrogen atom bonded to two bulky alkyl groups: a tert-amyl group (2-methylbutan-2-yl) and a 1,1-dimethylpropargyl group. sigmaaldrich.com The latter contains the characteristic terminal alkyne functionality.

The significant steric bulk imposed by the tert-amyl and the gem-dimethyl substituents on the propargyl unit heavily influences the molecule's conformation and reactivity. This steric hindrance can restrict rotation around the carbon-nitrogen bonds, favoring specific spatial arrangements. The central nitrogen atom maintains an approximately tetrahedral geometry, though the bond angles are distorted by the large substituents.

Below are the key chemical and physical properties of this compound:

| Property | Value | Source |

|---|---|---|

| CAS Number | 2978-40-7 | sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₉N | sigmaaldrich.com |

| Molecular Weight | 153.26 g/mol | sigmaaldrich.com |

| Boiling Point | 164 °C | sigmaaldrich.com |

| Density | 0.809 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.439 | sigmaaldrich.com |

Historical Development and Evolution of Propargylamine Research

The study of propargylamines has evolved significantly over the decades. Early synthetic methods often involved multiple steps, such as the alkylation of amines or the addition of metal acetylides to pre-formed imines. researchgate.netresearchgate.net A major breakthrough in the field was the development of multicomponent reactions, which allow for the synthesis of complex molecules in a single, efficient step.

The most prominent of these is the A³ coupling reaction (Aldehyde-Alkyne-Amine). libretexts.orgwikipedia.org This reaction, typically catalyzed by metal salts based on copper, gold, or silver, combines an aldehyde, an alkyne, and an amine to directly form a propargylamine. wikipedia.orgencyclopedia.pub The first reports of such transformations appeared as early as 1953, with significant advancements and popularization occurring in the early 2000s. wikipedia.orgmdpi.com The A³ coupling is celebrated for its atom economy and alignment with the principles of green chemistry, as it reduces waste and often proceeds under mild conditions, sometimes even in water. libretexts.org

Research has continued to refine these methods, including the development of enantioselective A³ couplings to produce chiral propargylamines, which are valuable for pharmaceutical applications. nih.gov Furthermore, metal-free versions of these coupling reactions have been developed, offering more sustainable synthetic routes. nih.gov The ongoing evolution of synthetic methodologies continues to expand the accessibility and utility of propargylamines in chemical research. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-methylbut-3-yn-2-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-7-9(3,4)11-10(5,6)8-2/h1,11H,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIVTSHQTWUMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338197 | |

| Record name | N-tert-Amyl-1,1-dimethylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-40-7 | |

| Record name | N-tert-Amyl-1,1-dimethylpropargylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2978-40-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of N Tert Amyl 1,1 Dimethylpropargylamine Derivatives

Reactivity of the Propargylic Amine Moiety

The nitrogen atom in the propargylic amine moiety possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the steric congestion around this nitrogen atom significantly modulates its reactivity.

The lone pair of electrons on the nitrogen atom of N-tert-Amyl-1,1-dimethylpropargylamine allows it to act as a nucleophile. However, the significant steric hindrance imposed by the bulky tert-amyl and gem-dimethyl groups on the adjacent carbon atom can impede its approach to electrophilic centers. This steric shielding makes SN2 reactions at the nitrogen center challenging. sci-hub.sekhanacademy.org

Despite the steric hindrance, derivatization is possible under appropriate conditions, often requiring more forcing reaction conditions or the use of less sterically demanding electrophiles. For instance, acylation or alkylation reactions can be achieved, though potentially at slower rates compared to less hindered amines. The synthesis of various propargylamines often involves the nucleophilic addition of an organometallic acetylide to an imine, a reaction that establishes the core structure of these molecules. researchgate.net

| Reaction Type | Reagent/Conditions | Expected Outcome | Steric Influence |

| Alkylation | Alkyl Halides | N-Alkylated product | Slow reaction rates due to steric hindrance |

| Acylation | Acyl Chlorides/Anhydrides | N-Acylated product | Feasible, but may require catalysts or elevated temperatures |

| Michael Addition | α,β-Unsaturated Carbonyls | Potential for 1,4-addition | Steric hindrance may disfavor this reaction pathway |

The nitrogen atom's lone pair readily accepts a proton, making this compound a Brønsted-Lowry base. The basicity of amines is influenced by several factors, including inductive effects and steric hindrance. nih.gov Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances basicity. quora.com Therefore, in the gas phase where solvation effects are absent, the basicity of amines generally increases with the number of alkyl substituents. quora.comnasa.gov

However, in solution, the steric bulk around the nitrogen atom can hinder its solvation and the approach of a proton, which can decrease its effective basicity compared to less hindered amines. nih.govmasterorganicchemistry.com The protonation equilibrium is also a critical factor in understanding the behavior of basic drugs, as the charged, protonated form may exhibit different diffusion and sequestration properties within biological systems.

| Amine Type | Inductive Effect | Steric Hindrance (in solution) | Relative Basicity (in gas phase) |

| Primary (RNH₂) | +I | Low | Lower |

| Secondary (R₂NH) | ++I | Moderate | Higher |

| Tertiary (R₃N) | +++I | High | Highest |

| This compound | ++I | High | Expected to be a relatively strong base |

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group, with its carbon-carbon triple bond and acidic terminal proton, is a versatile functional group that undergoes a variety of addition and substitution reactions. sci-hub.se

The π-electron clouds of the alkyne's triple bond are susceptible to attack by electrophiles, leading to addition reactions. These reactions typically proceed through a vinyl cation intermediate. chemistrysteps.com The regioselectivity of these additions to terminal alkynes, such as in this compound, generally follows Markovnikov's rule, where the electrophile adds to the terminal carbon, and the nucleophile adds to the more substituted carbon. masterorganicchemistry.comchemistrysteps.com

The addition of halogens (Br₂ or Cl₂) to alkynes results in the formation of dihaloalkenes. The reaction is believed to proceed through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. masterorganicchemistry.comlibretexts.org This intermediate is then attacked by a halide ion in an anti-fashion, leading to the formation of a trans-dihaloalkene as the major product. masterorganicchemistry.com The mechanism for the halogenation of alkynes is not as fully understood as that for alkenes, and in some cases, a vinyl cation intermediate may be involved. khanacademy.orgmasterorganicchemistry.com The addition of a second equivalent of the halogen can lead to a tetrahaloalkane. masterorganicchemistry.com

General Mechanism of Alkyne Bromination:

Formation of a bridged bromonium ion: The alkyne attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion.

Nucleophilic attack by bromide: The bromide ion attacks one of the carbons of the bromonium ion from the opposite face, leading to the trans-dibromoalkene.

| Halogenating Agent | Intermediate | Stereochemistry of Addition | Product |

| Br₂ | Bridged bromonium ion | Anti | trans-Dibromoalkene |

| Cl₂ | Bridged chloronium ion / Vinyl cation | Less stereospecific than bromination | Mixture of cis and trans-Dichloroalkenes |

The addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule. masterorganicchemistry.com The initial protonation of the alkyne leads to the formation of the more stable vinyl cation, with the positive charge on the internal carbon atom. masterorganicchemistry.com Subsequent attack by the halide ion yields the vinyl halide. masterorganicchemistry.com The addition of a second equivalent of HX to the resulting vinyl halide also follows Markovnikov's rule, leading to a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.com

The mechanism of hydrohalogenation can be influenced by the reaction conditions and the structure of the alkyne. While the formation of a vinyl cation is a widely accepted pathway, alternative mechanisms, such as a concerted termolecular process, have also been proposed, especially for reactions in non-polar solvents. researchgate.net The presence of bulky substituents, as in this compound, can influence the stability of intermediates and potentially the regioselectivity of the addition. nih.gov

Markovnikov Addition of HBr to the Terminal Alkyne:

Step 1: The π-bond of the alkyne attacks the proton of HBr, forming a secondary vinyl cation.

Step 2: The bromide ion attacks the carbocation, forming the vinyl bromide.

Step 3 (with excess HBr): The resulting alkene undergoes a second hydrobromination to form the geminal dibromide.

| Hydrogen Halide | Regioselectivity | Intermediate | Product (1 equivalent) | Product (2 equivalents) |

| HCl | Markovnikov | Vinyl Cation | Vinyl Chloride | Geminal Dichloride |

| HBr | Markovnikov | Vinyl Cation | Vinyl Bromide | Geminal Dibromide |

| HI | Markovnikov | Vinyl Cation | Vinyl Iodide | Geminal Diiodide |

Electrophilic Addition Reactions to the Triple Bond

Hydration Reactions and Tautomerization

The hydration of the alkyne functional group in this compound derivatives follows established mechanisms for terminal alkynes. This reaction typically requires a catalyst, such as a mercury(II) salt in the presence of aqueous acid (e.g., H₂SO₄), or other transition metal catalysts. The reaction proceeds via the addition of water across the carbon-carbon triple bond.

Following Markovnikov's rule, the hydroxyl group adds to the more substituted carbon atom of the alkyne. However, for a terminal alkyne like this compound, the initial addition of water leads to the formation of an enol intermediate, where a hydroxyl group is directly attached to a double-bonded carbon. libretexts.org

This enol is generally unstable and rapidly undergoes tautomerization to a more stable carbonyl compound, specifically a ketone. libretexts.org Tautomers are constitutional isomers that quickly interconvert, primarily differing in the location of a proton and a double bond. libretexts.org The keto-enol tautomerism equilibrium strongly favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond, resulting in a significant thermodynamic advantage of approximately 17.5 kcal/mole for the keto tautomer. libretexts.org This process is often catalyzed by traces of acid or base. libretexts.org

Formation of Acetylide Anions and Subsequent Reactions

The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne in this compound is significantly more acidic than hydrogens on sp²- or sp³-hybridized carbons. osti.gov The pKa of a typical terminal alkyne is around 25, making it much more acidic than alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44). osti.gov This enhanced acidity is attributed to the high s-character (50%) of the sp-hybridized orbital. osti.govnih.gov The s-orbital is closer to the nucleus, meaning the lone pair of electrons in the resulting conjugate base, the acetylide anion, is held more tightly and is therefore more stabilized. nih.gov

Consequently, this compound can be deprotonated by a sufficiently strong base to form a stable acetylide anion. A common and effective base for this transformation is sodium amide (NaNH₂), which is the conjugate base of ammonia (pKa = 35). osti.govnih.gov

The resulting N-tert-Amyl-1,1-dimethylpropargylide anion is a potent nucleophile. It can participate in a variety of subsequent carbon-carbon bond-forming reactions. Key reactions include:

Alkylation: The acetylide anion can react with primary alkyl halides (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form a new, internal alkyne.

Addition to Carbonyls: It can add to the electrophilic carbon of aldehydes and ketones to form propargylic alcohols.

These reactions are fundamental in synthetic organic chemistry for extending carbon chains and introducing the alkyne functionality into more complex molecules.

Oxidative Cleavage Reactions

The structure of this compound offers two primary sites for oxidative cleavage: the carbon-carbon triple bond and the carbon-nitrogen bond.

Cleavage of the C≡C Triple Bond: The alkyne functional group can be cleaved under strong oxidizing conditions. While many metal-catalyzed oxidations of alkynes lead to α,β-unsaturated carbonyls or 1,2-dicarbonyl compounds, more forceful reagents can break the bond entirely. nih.gov For example, ozonolysis (O₃) followed by a workup with water will cleave the triple bond to yield carboxylic acids. In the case of this terminal alkyne, the terminal carbon would be oxidized to carbon dioxide, while the internal carbon would become part of a carboxylic acid. Visible-light-induced photocatalytic methods have also been developed for the oxidative cleavage of activated alkynes via hydroamination. chemrxiv.org The making and breaking of C-C bonds through enzymatic oxidation-reduction reactions is a common theme in biochemistry, often involving metal cofactors like iron. nih.gov

Cleavage of the C-N Bond: The C-N bond in propargylamines can also be cleaved. Various methodologies exist for the cleavage of allylic and propargylic C-N bonds. researchgate.net Oxidative C-N bond cleavage of tertiary amines to produce amides or secondary amines has been achieved using reagents like KMnO₄ or through electrochemical methods. researchgate.net Iodine has been shown to catalyze the amidation of tertiary amines via oxidative C-N bond cleavage under mild conditions. organic-chemistry.org The development of methods for the selective cleavage of C-N bonds is an active area of research, with challenges that include competitive reactions like N-oxidation or α-carbonylation. researchgate.net

Cyclization Reactions and Heterocycle Formation

Propargylamines, including derivatives of this compound, are exceptionally versatile building blocks for the synthesis of nitrogen-containing heterocycles due to the presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule.

Intramolecular Cyclizations Leading to Nitrogen-Containing Heterocycles

Intramolecular cyclization reactions of propargylamines are a powerful tool for constructing various heterocyclic rings. These reactions can be promoted by bases, acids, or transition metal catalysts. For instance, base-mediated intramolecular cyclization of N-propargylamines can provide access to structurally diverse pyrroles. organic-chemistry.org

Metal catalysts are widely used to facilitate these transformations. Gold(I) complexes, for example, can catalyze the carboxylative cyclization of propargylamines with carbon dioxide to form oxazolidinones. osti.gov Similarly, copper-based metal-organic frameworks have been employed to promote the cyclization of propargylamines with CO₂. thieme-connect.comthieme-connect.com Palladium catalysts can also be used to achieve the cyclization of propargylamines, leading to the formation of functionalized quinolines. mdpi.com

The specific outcome of the cyclization often depends on the substitution pattern of the propargylamine (B41283) and the reaction conditions employed. The unique electronic properties of propargylamines allow them to act as both electrophilic and nucleophilic partners in these chemical transformations. mdpi.com

Synthesis of Pyrroles, Pyridines, Thiazoles, and Oxazoles from Propargylamines

The propargylamine scaffold is a key precursor for a wide range of important five- and six-membered heterocycles.

Pyrroles: Pyrroles can be synthesized from 1,4-dicarbonyl compounds and primary amines in a reaction known as the Paal-Knorr synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com While this compound is not a direct substrate for this reaction, its derivatives can be transformed into the necessary 1,4-dicarbonyl precursors. More directly, an efficient base-mediated intramolecular cyclization of N-propargylamines has been shown to produce a variety of structurally diverse pyrroles in high yields. organic-chemistry.org

Pyridines: The synthesis of substituted pyridines can be achieved through multicomponent reactions involving alkynes. For instance, a one-pot C-H alkenylation/electrocyclization/aromatization sequence using alkynes and α,β-unsaturated N-benzyl aldimines provides a route to highly substituted pyridine (B92270) derivatives. acs.org

Thiazoles: Thiazoles are readily synthesized from propargylamines. A common method involves the reaction of a secondary propargylamine with an isothiocyanate. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular thia-Michael cyclization to yield a 2-iminothiazolidine. Another approach is the thermal cyclocondensation of N-propargylamines with carbon disulfide to produce thiazole-2-thiones.

Oxazoles: Oxazoles can be prepared from derivatives of propargylamines. For example, N-propargylamides can react with aryl iodides in the presence of a palladium catalyst. This reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in-situ cyclization to form 2,5-disubstituted oxazoles. Additionally, transition-metal-catalyzed reactions of propargylamine derivatives with carbon dioxide can lead to oxazolidinones, which are related heterocyclic structures. acs.org

| Heterocycle | General Starting Material(s) from Propargylamine Derivatives | Key Reaction Type |

| Pyrrole | N-Propargylamines | Base-mediated intramolecular cyclization |

| Pyridine | Alkynes (from propargylamines) + Imines | C-H Alkenylation/Electrocyclization |

| Thiazole | Propargylamines + Isothiocyanates/CS₂ | Thiourea formation/Cyclization |

| Oxazole | N-Propargylamides + Aryl Iodides | Palladium-catalyzed coupling/Cyclization |

Metal-Mediated and Catalyzed Transformations

Transition metals play a pivotal role in mediating a vast array of chemical transformations involving propargylamines like this compound. nih.gov These catalysts can activate both C-H and C≡C bonds, enabling reactions that are otherwise difficult to achieve.

Copper-Catalyzed Reactions: Copper is one of the most frequently used metals for propargylamine synthesis and modification due to its low cost and high reactivity. nih.gov The classic A³ coupling (aldehyde-alkyne-amine) reaction to synthesize propargylamines is often catalyzed by copper salts. nih.govresearchgate.net Furthermore, copper catalysts can promote the oxidative coupling of terminal alkynes with tertiary amines, involving C-N bond cleavage. dntb.gov.ua Copper-catalyzed cross-dehydrogenative coupling (CDC) reactions allow for the direct coupling of C(sp³)-H bonds adjacent to the nitrogen atom with the C(sp)-H bond of a terminal alkyne. scispace.com

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for various transformations. They are effective in catalyzing the cyclization of propargylamines to form heterocycles like quinolines. mdpi.com Palladium complexes also mediate the reaction of propargylamine derivatives with carbon dioxide. acs.org Additionally, palladium-catalyzed hydroamination and related cyclization reactions of alkynes are important methods for synthesizing nitrogen-containing aliphatic compounds. acs.org

Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools in alkyne chemistry. They can catalyze the direct intermolecular coupling of ketones, secondary amines, and alkynes to form propargylamines with quaternary carbon centers. nih.gov Gold complexes are also known to catalyze the carboxylative cyclization of propargylamines with CO₂ to yield oxazolidinones. osti.gov Furthermore, gold catalysis enables the highly regioselective oxidation of C-C triple bonds to form α,β-unsaturated carbonyls under exceptionally mild conditions. nih.gov

Rhodium and Other Metal-Catalyzed Reactions: Rhodium complexes have been used for the catalytic coupling of terminal alkynes. nih.gov Rhodium(III)-catalyzed C-H alkynylation of indoles represents a green chemistry approach to C-C bond formation. acs.org Other transition metals, including zinc and ruthenium, have also been employed in reactions involving propargylamines, such as redox cross-dehydrogenative coupling and isomerization/cyclization cascades. researchgate.netscispace.com

| Metal Catalyst | Example Transformation |

| Copper (Cu) | A³ Coupling, Cross-Dehydrogenative Coupling (CDC) nih.govnih.govresearchgate.netdntb.gov.uascispace.com |

| Palladium (Pd) | Cyclization to Quinolines, Reactions with CO₂ mdpi.comacs.orgacs.org |

| Gold (Au) | Carboxylative Cyclization, Regioselective Oxidation osti.govnih.govnih.gov |

| Rhodium (Rh) | C-H Alkynylation, Alkyne Coupling nih.govacs.org |

Palladium-Catalyzed Coupling Reactions

While specific studies detailing the palladium-catalyzed coupling reactions of this compound are not extensively documented in the reviewed literature, the reactivity of the propargylamine functional group is well-established in this context. Propargylamines are known to participate in several key palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The terminal alkyne moiety serves as a reactive handle for these transformations.

Sonogashira Coupling: The Sonogashira reaction is a robust method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For a derivative of this compound, this reaction would involve the palladium-catalyzed coupling of its terminal alkyne with a suitable halide. The reaction is typically co-catalyzed by a copper(I) salt and proceeds in the presence of an amine base. organic-chemistry.org The bulky N-tert-amyl and 1,1-dimethylpropyl groups may influence the reaction kinetics and yield, potentially requiring optimization of catalyst, ligand, and reaction conditions. A significant challenge in Sonogashira couplings is the competing homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of the reaction atmosphere and catalyst concentration. wikipedia.org

Suzuki-Miyaura Coupling: Although the classic Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide, variations exist that could involve propargylic systems. thieme-connect.com While less direct for a terminal alkyne, derivatives of this compound could be functionalized to participate in such couplings. For instance, hydroboration of the alkyne would yield a vinylborane, which could then undergo Suzuki-Miyaura coupling.

Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the direct participation of a terminal alkyne like that in this compound derivatives is not the classic Heck reaction, related palladium-catalyzed reactions involving alkynes are well-known and are often discussed in the broader context of Heck-type chemistry.

The table below summarizes the general conditions for these palladium-catalyzed reactions as they apply to generic propargylamine substrates.

| Reaction | Catalyst System | Substrates | Product Type |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Terminal Alkyne, Aryl/Vinyl Halide | Disubstituted Alkyne |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base (e.g., K₂CO₃) | Organoboron compound, Aryl/Vinyl Halide | Biaryl, Vinylarene |

| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base (e.g., Et₃N) | Alkene, Aryl/Vinyl Halide | Substituted Alkene |

Note: This table represents generalized conditions and would require optimization for specific derivatives of this compound.

Copper(I)-Catalyzed Reactions, including Click Chemistry

Copper(I)-catalyzed reactions are particularly significant for terminal alkynes, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being a paramount example. This reaction falls under the umbrella of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org

The terminal alkyne of this compound and its derivatives makes them ideal substrates for CuAAC. This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. synarchive.com The copper(I) catalyst is crucial, as the uncatalyzed thermal reaction is much slower and yields a mixture of 1,4- and 1,5-regioisomers. synarchive.com

The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. synarchive.com The reaction is highly reliable and can be performed under a wide variety of conditions, including in aqueous media, making it suitable for biological and materials science applications. wikipedia.org Propargylamines are recognized as excellent substrates for CuAAC, often exhibiting good reactivity. nih.govnih.gov The reaction provides a powerful tool for linking molecules containing the this compound scaffold to other molecules functionalized with an azide group.

| Reaction | Catalyst | Reactants | Product |

| CuAAC (Click Chemistry) | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI) | Terminal Alkyne, Organic Azide | 1,4-disubstituted 1,2,3-triazole |

Note: This table illustrates the fundamental components of the CuAAC reaction applicable to derivatives of this compound.

Other Transition Metal Catalysis (e.g., Titanium, Zinc)

Beyond palladium and copper, other transition metals like titanium and zinc can catalyze important transformations of propargylamines.

Titanium Catalysis: Titanium complexes have been shown to catalyze several reactions involving propargylamines. For instance, titanium-catalyzed Pauson-Khand type reactions of N-allyl propargylamines can be used to synthesize substituted bicyclic enones. sci-hub.se Furthermore, titanium imido complexes, generated from organic azides, can undergo [2+2] cycloadditions with alkynes to form azatitanacyclobutene intermediates. These intermediates are key in catalytic hydroamination and other multicomponent reactions to produce complex nitrogen-containing molecules like pyrroles. nih.gov

Zinc Catalysis: Zinc-based catalysts are effective for the synthesis of propargylamines themselves, particularly through multicomponent reactions like the A³ (aldehyde, amine, alkyne) and KA² (ketone, amine, alkyne) couplings. nih.govacs.org Zinc salts such as Zn(OTf)₂ and Zn(OAc)₂ have been shown to be efficient catalysts, often under solvent-free conditions. organic-chemistry.org These reactions proceed through the formation of a zinc acetylide, which then adds to an in situ-generated iminium ion. nih.gov Zinc catalysts have also been used in tandem reactions, such as the synthesis of highly functionalized piperidines from propargylamines and cyclopropane diesters, which involves a cyclopropane ring-opening/Conia-ene cyclization sequence. nih.gov

| Metal | Reaction Type | Substrates | Product |

| Titanium | Pauson-Khand Type Reaction | N-Allyl Propargylamine, CO | Bicyclic Enone |

| Titanium | Oxidative Amination | Alkyne, Organic Azide | Pyrrole |

| Zinc | KA² Coupling | Ketone, Amine, Terminal Alkyne | Tetrasubstituted Propargylamine |

| Zinc | Tandem Cyclization | Propargylamine, Cyclopropane Diester | Piperidine |

Note: This table provides examples of reactions catalyzed by titanium and zinc with general propargylamine substrates.

Rearrangement Reactions Involving Propargylic Systems

The propargylic functionality is prone to several characteristic rearrangement reactions, often catalyzed by acids or transition metals. These reactions typically involve the conversion of the propargylic system into more stable allenic or α,β-unsaturated carbonyl systems.

Meyer-Schuster and Rupe Rearrangements: The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com An analogous reaction, the aza-Meyer-Schuster rearrangement, can occur with propargylic amine derivatives. organicreactions.org A competing reaction for tertiary propargylic alcohols is the Rupe rearrangement, which yields α,β-unsaturated methyl ketones through a different mechanistic pathway involving an enyne intermediate. wikipedia.orgslideshare.net For derivatives of this compound, which are secondary amines, an aza-Meyer-Schuster-like rearrangement could potentially be induced under specific catalytic conditions, for example, using a Cu/Fe co-catalyst system to yield β-aminoacryaldehydes. thieme-connect.comnih.gov

Aza-Cope Rearrangement: The 3-aza-Cope rearrangement is a sigmatropic rearrangement that can occur in systems containing a 1,5-diene framework with a nitrogen atom at the 3-position. Propargyl enammonium cations are capable of undergoing aza-Cope rearrangements. unt.edunih.gov In this reaction, a nih.govnih.gov sigmatropic shift leads to an allenyl iminium cation, which can then be hydrolyzed to an allenyl aldehyde. scispace.com This type of rearrangement has been shown to be significantly accelerated when the propargyl enammonium substrate is encapsulated within a self-assembled supramolecular host. unt.edunih.gov

| Rearrangement | Substrate Type | Key Intermediate | Product Type |

| aza-Meyer-Schuster | Propargylamine | Allenic iminium ion | α,β-Unsaturated imine / β-Aminoaldehyde |

| Rupe | Tertiary Propargylic Alcohol | Enyne | α,β-Unsaturated methyl ketone |

| aza-Cope | Propargyl Enammonium Cation | Allenyl Iminium Cation | Allenyl Aldehyde (after hydrolysis) |

Note: This table outlines the general classes of rearrangements applicable to propargylic systems.

Computational and Theoretical Chemistry Studies on N Tert Amyl 1,1 Dimethylpropargylamine and Analogs

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations specifically for N-tert-Amyl-1,1-dimethylpropargylamine have not been identified in the available literature.

Density Functional Theory (DFT) Applications

While DFT is a widely used method for investigating the electronic properties of organic molecules, specific DFT studies on this compound are not documented in the searched resources.

Ab Initio Molecular Orbital Methods

Ab initio methods, which are based on first principles of quantum mechanics, provide high accuracy but are computationally intensive. dtic.mil There are no published ab initio studies specifically detailing the electronic structure of this compound.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

An analysis of the HOMO-LUMO gap is a standard approach to predicting the chemical reactivity and kinetic stability of a molecule. irjweb.commdpi.com A large gap suggests high stability and low reactivity. irjweb.commdpi.com However, the specific HOMO and LUMO energy values and the resulting reactivity descriptors for this compound have not been computationally determined in the available literature.

Mechanistic Investigations using Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms. researchgate.netnih.govresearchgate.net However, there is a lack of published research applying these methods to the reactions of this compound.

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are key applications of computational chemistry. researchgate.netnih.gov No specific studies detailing these for reactions involving this compound were found.

Activation Energy Calculations

Calculating activation energies provides crucial kinetic information about a reaction. researchgate.netnih.gov Without specific mechanistic studies, no activation energy data for reactions of this compound can be reported.

Molecular Dynamics Simulations to Understand Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of analogous compounds, particularly those with sterically hindering groups like tert-amyl and tert-butyl, has been investigated. These studies offer a framework for understanding how this compound might behave in a solution environment.

In the case of this compound, one would anticipate a complex interplay between the hydrophobic tert-amyl and dimethylpropargyl moieties and the more polar secondary amine group. MD simulations could elucidate the following:

Hydration Structure: The arrangement of water molecules around the compound, including the formation of hydrogen bonds with the amine group and the disruption of the water network around the hydrophobic alkyl groups.

Solute Aggregation: The propensity of this compound molecules to aggregate in solution, which can influence its solubility and bioavailability.

Conformational Dynamics: The flexibility of the molecule and the preferred conformations it adopts in solution.

A hypothetical MD simulation could yield data on the radial distribution functions (RDFs) between different atoms of the solute and solvent, providing a statistical representation of the solution structure.

Interactive Table: Hypothetical Radial Distribution Function Peak Distances from an MD Simulation

| Atomic Pair | Peak Distance (Å) | Interpretation |

| Amine Nitrogen - Water Oxygen | 2.8 | Indicates strong hydrogen bonding between the amine group and surrounding water molecules. |

| Amine Hydrogen - Water Oxygen | 1.8 | A typical distance for a hydrogen bond, further confirming the interaction of the amine group with water. |

| Alkyne Carbon - Water Oxygen | 3.5 | Suggests a weaker interaction of the hydrophobic alkyne group with water compared to the amine group. |

| tert-Amyl Carbon - Water Oxygen | 4.2 | Reflects the hydrophobic nature of the tert-amyl group, leading to a less structured water shell at a greater distance. |

This table is representative and based on general principles of MD simulations of similar molecules.

Analytical Methodologies for Research Oriented Characterization of N Tert Amyl 1,1 Dimethylpropargylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-tert-Amyl-1,1-dimethylpropargylamine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the methyl groups attached to the quaternary carbon of the tert-amyl group would appear as a singlet, while the ethyl group would show a characteristic quartet and triplet pattern. The single proton of the terminal alkyne (≡C-H) is anticipated to appear as a sharp singlet in a specific region of the spectrum. The proton on the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. acs.org Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in each carbon atom appearing as a single line. compoundchem.com The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu The carbons of the alkyne group (C≡C) are expected to resonate in a characteristic downfield region. wisc.edu The quaternary carbons of the tert-amyl and dimethylpropargyl groups will also have distinct chemical shifts. The various methyl and methylene carbons will be distinguishable based on their proximity to the nitrogen atom and the alkyne functionality.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| ≡C-H | 2.0 - 2.5 | - | Singlet |

| N-H | 1.0 - 2.0 (broad) | - | Singlet |

| C(CH₃ )₂-C≡CH | 1.2 - 1.5 | 20 - 30 | Singlet |

| C (CH₃)₂-C≡CH | - | 40 - 50 | - |

| C ≡CH | - | 70 - 80 | - |

| C≡C H | - | 80 - 90 | - |

| N-C(CH₃ )₂-CH₂CH₃ | 1.0 - 1.3 | 25 - 35 | Singlet |

| N-C (CH₃)₂-CH₂CH₃ | - | 50 - 60 | - |

| -CH₂ CH₃ | 1.3 - 1.6 | 30 - 40 | Quartet |

| -CH₂CH₃ | 0.8 - 1.1 | 8 - 12 | Triplet |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H Stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine. libretexts.org This peak is typically sharper than the O-H stretch of alcohols. libretexts.org

≡C-H Stretch: A sharp, strong absorption band characteristic of a terminal alkyne is anticipated around 3300 cm⁻¹. orgchemboulder.commasterorganicchemistry.com

C≡C Stretch: A weak but sharp absorption band is expected in the 2100-2260 cm⁻¹ region, which is highly indicative of a carbon-carbon triple bond. libretexts.orgorgchemboulder.com

C-H Stretch (Alkyl): Strong absorption bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the tert-amyl and dimethyl groups. libretexts.org

C-N Stretch: This vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Alkyne | C≡C Stretch | 2100 - 2260 | Weak, Sharp |

| Alkyl Groups | C-H Stretch | 2850 - 2960 | Strong |

| Amine | C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular formula. Due to the presence of a single nitrogen atom, the molecular weight is an odd number, which is a useful diagnostic feature according to the nitrogen rule. whitman.edu

The fragmentation of this compound under electron ionization (EI) is expected to be dominated by α-cleavage, which is a common fragmentation pathway for amines. miamioh.edulibretexts.org This involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. The largest substituent is preferentially lost as a radical, leading to the formation of a stable, resonance-stabilized iminium cation. youtube.com

Potential major fragmentation pathways include:

Loss of an ethyl radical from the tert-amyl group.

Loss of a propargyl radical from the dimethylpropargylamine moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M]⁺ | [C₁₀H₁₉N]⁺ | 153 | Molecular Ion |

| [M-29]⁺ | [C₈H₁₄N]⁺ | 124 | α-cleavage (loss of C₂H₅•) |

| [M-39]⁺ | [C₇H₁₄N]⁺ | 114 | α-cleavage (loss of C₃H₃•) |

Chromatographic Techniques for Purification and Analysis (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. chemistryhall.com For amines, standard silica gel plates can sometimes lead to streaking or "tailing" of the spots due to the basic nature of the amine interacting with the acidic silica. reddit.com This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. reddit.com Alternatively, amine-functionalized TLC plates can be used. teledyneisco.com

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. chemistryhall.com Similar to TLC, the basicity of this compound can cause issues with separation on standard silica gel. biotage.combiotage.com To achieve efficient purification, a mobile phase containing a small percentage of a tertiary amine is often employed to deactivate the acidic sites on the silica gel. biotage.com Another approach is to use a stationary phase that is less acidic, such as alumina, or to use amine-functionalized silica gel. biotage.com The choice of eluent is typically a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, with the polarity being optimized based on TLC analysis.

Advanced Spectroscopic Methods (e.g., Optical Rotations)

If this compound or its derivatives are synthesized in an enantiomerically enriched or pure form, chiroptical techniques become critical for their characterization.

Optical Rotation: A chiral molecule will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. This value is a characteristic physical property of a chiral compound and is used to determine its enantiomeric purity. The specific rotation is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the solvent. The enantiomers of a chiral derivative of this compound would exhibit equal and opposite optical rotations. nih.gov

Further characterization of chiral derivatives could involve more advanced techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light and can provide detailed information about the absolute configuration of the molecule. nih.gov

Emerging Research Directions and Future Perspectives in N Tert Amyl 1,1 Dimethylpropargylamine Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The steric bulk imposed by the tert-amyl and 1,1-dimethylpropargyl groups presents a significant challenge for chemical transformations involving the amine or the alkyne moiety of N-tert-Amyl-1,1-dimethylpropargylamine. Overcoming this steric hindrance is key to unlocking its synthetic potential. Future research will likely focus on developing highly active and selective catalytic systems capable of operating effectively on such congested substrates.

Key Research Thrusts:

Advanced Metal Catalysis: While copper- and silver-catalyzed A3 coupling reactions are standard for propargylamine (B41283) synthesis, transforming a pre-formed, highly hindered propargylamine requires more robust catalysts. Research into transition-metal catalysts, such as those based on rhodium, iridium, or palladium, could yield efficient methods for C-H activation and functionalization of the alkyne. For instance, developing catalysts for the regioselective anti-Markovnikov addition of nucleophiles would be a noteworthy advancement.

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition-metal catalysis has proven effective for the cross-dehydrogenative coupling (CDC) of amines and alkynes. This approach could enable the functionalization of the C-H bonds adjacent to the nitrogen atom, a transformation that is notoriously difficult with sterically encumbered molecules.

Enantioselective Transformations: A significant challenge and opportunity lie in the development of enantioselective catalytic reactions. For example, chiral copper complexes have been used for the asymmetric cyanation of less hindered propargylic radicals. Adapting such systems to achieve enantioselective additions to the alkyne of this compound would provide access to valuable chiral building blocks.

A summary of potential catalytic approaches is presented in the table below.

| Catalytic Strategy | Target Transformation | Rationale for Application |

| Rhodium(III) Catalysis | C-H Alkynylation of Indoles | Potential for C-H functionalization at positions alpha to the nitrogen. |

| Copper-based Lewis Acid Catalysis | α-C–H Alkynylation | Direct conversion of N-alkylamines to N-propargylamines, applicable for further functionalization. |

| Dual Photoredox/Transition-Metal Catalysis | Enantioselective CDC | Enables challenging couplings of sterically hindered amines with terminal alkynes. |

Development of Automated and Flow Chemistry Approaches for Synthesis

The synthesis and manipulation of sterically hindered compounds like this compound can be inefficient under traditional batch conditions, often requiring harsh conditions and leading to low yields. Automated and continuous-flow chemistry offers a powerful alternative to address these challenges.

Future Directions:

High-Throughput Screening: Automated synthesis platforms would allow for the rapid screening of catalysts, solvents, and reaction conditions to identify optimal protocols for the synthesis and derivatization of the target molecule. This is particularly valuable for multi-component reactions like the A3 coupling, which is a primary route to propargylamines.

Enhanced Safety and Scalability: Flow reactors provide superior heat and mass transfer, allowing for reactions to be conducted safely at high temperatures and pressures. This is crucial for overcoming the activation barriers associated with sterically hindered substrates. Furthermore, flow chemistry facilitates straightforward scaling from laboratory to industrial production.

Innovative Applications in Material Science and Engineering

Propargylamines are valuable monomers for the synthesis of functional polymers. The unique structure of this compound, with its bulky, non-polar side groups, suggests that its polymers could exhibit distinctive and potentially useful material properties.

Prospective Applications:

Polymers with High Thermal Stability: The rigid structure and potential for cross-linking through the alkyne group could lead to polymers with high thermal stability and glass transition temperatures. Research has shown that propargylamine-based polymers can form complex macromolecular structures.

Materials with Controlled Porosity: The significant steric bulk of the repeating units could prevent dense chain packing, leading to materials with intrinsic microporosity. Such materials are of interest for applications in gas separation and storage. The synthesis of polymers from sterically hindered monomers is a known strategy to influence material properties.

Soluble Conjugated Polymers: The bulky tert-amyl and dimethyl groups could enhance the solubility of conjugated polymers derived from the propargylamine backbone in common organic solvents. This is a critical factor for solution-based processing and fabrication of organic electronic devices.

Hypercrosslinked Polymers and Organogels: The combination of a rigid backbone and bulky side groups could be exploited to create hypercrosslinked polymers capable of forming sterically hindered organogels by entrapping small solvent molecules.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic synthesis and biology offers exciting opportunities for the application of novel molecular architectures. The distinct features of this compound make it an intriguing candidate for the development of new chemical biology tools.

Potential Interdisciplinary Research:

Development of Chemical Probes: The terminal alkyne serves as a versatile handle for "click chemistry," allowing for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) or for covalent linking to biological targets. Chemical probes are essential for studying the function and localization of biomolecules.

Probing Steric Constraints in Protein Binding Pockets: The bulky tert-amyl and gem-dimethyl groups provide a unique three-dimensional structure. This could be used to design molecular probes that selectively bind to proteins with large, hydrophobic pockets, or to probe the steric tolerance of enzyme active sites.

Metabolic Labeling and Activity-Based Protein Profiling (ABPP): The alkyne functionality can be used in metabolic labeling experiments to identify proteins that incorporate the molecule or its metabolites. In ABPP, the alkyne can be used to "click" onto azide-modified reporter tags after the probe has covalently reacted with its protein target, enabling the identification and quantification of enzyme activity in complex biological systems.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-tert-Amyl-1,1-dimethylpropargylamine, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed oxidative coupling of terminal alkynes and tertiary amine N-oxides. Critical parameters include catalyst selection (e.g., CuI, 10 mol%), solvent choice (e.g., DMF), temperature (80–100°C), and reaction time (12–24 hours). Optimization studies should monitor yield via GC-MS or NMR to assess the impact of ligand additives (e.g., 1,10-phenanthroline) on regioselectivity .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve signals for the propargyl group (δ ~2.0–3.0 ppm for ≡C-H) and tert-amyl substituents (δ ~1.2–1.5 ppm for methyl groups).

- X-ray Crystallography : Single-crystal analysis to determine bond angles and spatial arrangement, particularly for the propargyl-amine moiety .

Q. What factors influence the compound’s stability during storage and handling in laboratory settings?

- Methodological Answer : Stability studies should assess degradation under varying conditions:

- Temperature : Accelerated aging at 40°C vs. ambient conditions, monitored via HPLC.

- Light Exposure : UV/Vis spectroscopy to detect photodegradation byproducts.

- Oxygen Sensitivity : Conduct experiments under inert (N₂/Ar) vs. aerobic atmospheres, using mass loss or FTIR to track oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of copper-catalyzed synthesis for propargylamines?

- Methodological Answer : Mechanistic studies should employ:

- Density Functional Theory (DFT) : To model transition states and evaluate the role of copper-ligand complexes in stabilizing intermediates.

- Radical Trapping Experiments : Use TEMPO or BHT to probe radical pathways during alkyne activation.

- Kinetic Isotope Effects (KIE) : To distinguish between concerted vs. stepwise mechanisms .

Q. How can computational modeling predict the reactivity of this compound in catalytic applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : To study steric effects of the tert-amyl group on substrate binding in catalytic cycles.

- Frontier Orbital Analysis : Identify HOMO/LUMO interactions for predicting reactivity in cross-coupling reactions (e.g., Sonogashira).

- Solvent Effect Modeling : COSMO-RS calculations to optimize solvent polarity for reaction efficiency .

Q. What analytical challenges arise in detecting degradation byproducts of this compound under oxidative conditions?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : To identify low-abundance degradation products (e.g., amine oxides or carbonyl derivatives).

- GC-MS with Derivatization : Use silylation or acylation to stabilize volatile byproducts for improved chromatographic resolution.

- Multivariate Analysis : PCA or PLS-DA to differentiate degradation pathways under varying pH and oxidant concentrations .

Q. How does the propargyl group’s electronic structure influence its reactivity in organometallic catalysis?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials of the propargyl moiety.

- In Situ FTIR Spectroscopy : Monitor metal-propargyl interactions during catalytic cycles.

- Kinetic Profiling : Compare turnover frequencies (TOF) with analogous non-propargyl amines to isolate electronic effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.